molecular formula C10H12BrNO2 B3164041 Tert-butyl 2-bromoisonicotinate CAS No. 887579-30-8

Tert-butyl 2-bromoisonicotinate

Cat. No. B3164041
CAS RN: 887579-30-8
M. Wt: 258.11
InChI Key: TZSLHTVAIZWDJA-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromoisonicotinate is a chemical compound with the molecular formula C10H12BrNO2. It is used in various chemical reactions and has been the subject of several scientific studies .


Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, one study reported the creation of butyl 2-bromoisonicotinate using Fischer esterification . This process involves the reaction of commercially available 2-bromo isonicotinic acid with n-butanol, using a catalytic amount of sulfuric acid (H2SO4) to form the product .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For example, it has been used in the synthesis of arylated butyl 2-bromoisonicotinate, which was tested for its antibacterial effectiveness against ESBL- E. coli ST 405 and MRSA pathogens .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.11. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .

Scientific Research Applications

Synthetic and Environmental Applications

  • Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), highlight their widespread use in industrial products to extend shelf life through oxidation retardation. These compounds are found in various environmental matrices and human tissues, indicating widespread exposure and potential health impacts. Future research directions include developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

  • Decomposition of Methyl Tert-Butyl Ether : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates alternative methods for environmental remediation of contaminants. This study highlights the effectiveness of radio frequency plasma reactors in decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).

  • Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : A review of the biodegradation and fate of ETBE in soil and groundwater reveals the capabilities of microorganisms to degrade this compound under aerobic conditions, offering insights into potential bioremediation strategies for ether oxygenates in contaminated environments (Thornton et al., 2020).

  • Microbial Degradation of MTBE and TBA : The fate of fuel oxygenates like MTBE in the subsurface depends on their biodegradability under various conditions. This review discusses the aerobic and anaerobic pathways for MTBE and tert-butyl alcohol (TBA) degradation, emphasizing the importance of understanding site-specific conditions for effective bioremediation strategies (Schmidt et al., 2004).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 2-bromoisonicotinate was not found, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Tert-butyl 2-bromoisonicotinate and its derivatives continue to be of interest in scientific research, particularly in the field of antibacterial drug discovery . Future research may focus on further exploring its potential uses and improving the methods of its synthesis.

properties

IUPAC Name

tert-butyl 2-bromopyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSLHTVAIZWDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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